molecular formula C19H26N2O5 B13755060 Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate

Cat. No.: B13755060
M. Wt: 362.4 g/mol
InChI Key: SHYNJIODDVSIRA-UHFFFAOYSA-N
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Description

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate is a piperazine-based compound featuring a benzyl carbamate group, an oxetane ring, and an ethoxy-oxoethyl substituent. The oxetane moiety is known to enhance metabolic stability and solubility, while the ethoxy-oxoethyl group may influence steric and electronic properties . Piperazine derivatives are widely explored for their pharmacological versatility, including kinase inhibition and receptor modulation .

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H26N2O5/c1-2-25-17(22)12-19(14-24-15-19)21-10-8-20(9-11-21)18(23)26-13-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3

InChI Key

SHYNJIODDVSIRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxetane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the esterification of the piperazine derivative with benzyl chloroformate to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate is not fully understood. it is believed to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The piperazine ring’s conformational flexibility and the polar nitrogen atoms enhance its interaction with molecular targets, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l)

  • Structure : Features a butenyl group instead of the oxetane-ethoxy-oxoethyl moiety.
  • Synthesis : Achieved 98% yield under standard conditions (DME, crotyl acetate, benzyl piperazine-1-carboxylate) .
  • Properties : Rf = 0.12 (hexane:EtOAc = 1:2); [α]D²⁸ = -97° (CHCl₃); ee = 98% via HPLC .

Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o)

  • Structure : Contains a heptadienyl substituent.
  • Synthesis : Lower yield (64%) in DMF at 50°C, attributed to steric hindrance from the longer alkenyl chain .
  • Properties : Rf = 0.42 (heptane:iPrOAc = 1:1); [α]D²⁸ = +19.4° (MeOH); ee = 94% via SFC .

Comparison : The oxetane-ethoxy-oxoethyl group in the target compound may offer enhanced rigidity and metabolic stability compared to flexible alkenyl chains. However, the alkenyl derivatives exhibit superior synthetic yields and enantioselectivity under iridium catalysis .

Piperazine Derivatives with Heterocyclic Substituents

4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide

  • Structure: Incorporates a benzooxazolone ring linked via a propanoyl group.
  • Synthesis : Prepared via HOBt/DCC coupling (60% yield) .

Benzyl 4-(3-(diethoxymethyl)-2,2-dimethyl-6-nitro-4-oxochroman-7-yl)piperazine-1-carboxylate (5)

  • Structure : Contains a nitrochromane heterocycle.
  • Synthesis : Synthesized via BF₃·OEt₂ catalysis (yellow solid, 47% yield) .
  • Properties : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-rich oxetane in the target compound .

Comparison : Heterocyclic substituents like benzooxazolone or nitrochromane may enhance target binding specificity but could reduce synthetic accessibility compared to the oxetane-ethoxy-oxoethyl motif .

Piperazine Derivatives with Ester/Carbamate Modifications

tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate

  • Structure : Replaces the benzyl and ethoxy-oxoethyl groups with a tert-butyl carbamate.
  • Properties : Higher lipophilicity (logP) due to the tert-butyl group; commercially available (CAS: 1254115-22-4) .

Omecamtiv mecarbil (OM)

  • Structure : Methyl carbamate with fluorophenyl and ureido substituents.
  • Applications : Clinically used as a cardiac myosin activator .
  • Comparison : The ethoxy-oxoethyl group in the target compound may offer a balance between lipophilicity and hydrolytic stability compared to OM’s methyl carbamate .

Key Findings and Implications

  • Synthetic Accessibility : Alkenyl-substituted piperazines (e.g., 3l, 3o) achieve higher yields (64–98%) under iridium catalysis compared to heterocyclic analogs .
  • Functional Group Impact : The oxetane-ethoxy-oxoethyl group in the target compound likely enhances metabolic stability and solubility relative to tert-butyl or alkenyl substituents .
  • Structural Diversity : Piperazine derivatives with heterocycles (e.g., benzooxazolone, nitrochromane) exhibit distinct electronic profiles, suggesting tailored applications in drug design .

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